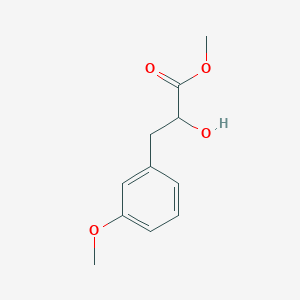
Methyl 2-hydroxy-3-(3-methoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-3-(3-methoxyphenyl)propanoate is an organic compound with the molecular formula C11H14O4 It is a derivative of propanoic acid and features a methoxyphenyl group attached to the propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-3-(3-methoxyphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(3-methoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction under milder conditions and with reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-(3-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used in the presence of a suitable catalyst.
Major Products
Oxidation: 3-(3-methoxyphenyl)propanoic acid or 3-(3-methoxyphenyl)propanone.
Reduction: 3-(3-methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-3-(3-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets. For example, in biological systems, it may be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in various metabolic pathways. The methoxyphenyl group may also interact with aromatic receptors, influencing biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but with a hydroxyl group at the 4-position.
Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl 3-hydroxy-2-methylpropanoate: Different substitution pattern on the propanoate backbone.
Uniqueness
Methyl 2-hydroxy-3-(3-methoxyphenyl)propanoate is unique due to the presence of both a hydroxyl and a methoxy group, which can influence its reactivity and interactions with other molecules. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-(3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C11H14O4/c1-14-9-5-3-4-8(6-9)7-10(12)11(13)15-2/h3-6,10,12H,7H2,1-2H3 |
InChI Key |
HKYJMTXLGZLJEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















